molecular formula C8H6N8O2S B14360307 6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine CAS No. 92224-65-2

6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine

Cat. No.: B14360307
CAS No.: 92224-65-2
M. Wt: 278.25 g/mol
InChI Key: VWBCHICVALHSFF-UHFFFAOYSA-N
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Description

6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine is a compound that belongs to the class of purine derivatives. It is structurally characterized by the presence of a nitroimidazole moiety attached to a purine ring via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine typically involves the following steps:

    Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through nitration of imidazole derivatives.

    Attachment to the Purine Ring: The nitroimidazole moiety is then attached to the purine ring via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

92224-65-2

Molecular Formula

C8H6N8O2S

Molecular Weight

278.25 g/mol

IUPAC Name

6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine

InChI

InChI=1S/C8H6N8O2S/c9-8-14-4-3(10-1-11-4)6(15-8)19-7-5(16(17)18)12-2-13-7/h1-2H,(H,12,13)(H3,9,10,11,14,15)

InChI Key

VWBCHICVALHSFF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)SC3=C(NC=N3)[N+](=O)[O-]

Origin of Product

United States

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